(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3,4,5-trihydroxy-oxan-2-yl]methoxy]-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,
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Overview
Description
The compound (2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3,4,5-trihydroxy-oxan-2-yl]methoxy]-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S, is a complex carbohydrate structure composed of multiple glucose units linked together with alpha-1,6 glycosidic bonds, followed by a galactose unit linked with an alpha-1,2 bond to a tagatose unit. This unique structure suggests it may have specific biological or chemical properties that are of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3,4,5-trihydroxy-oxan-2-yl]methoxy]-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S, typically involves the stepwise addition of monosaccharide units using glycosylation reactions. The process may include:
Activation of the glycosyl donor: This can be achieved using promoters such as trifluoromethanesulfonic acid (TfOH) or other Lewis acids.
Glycosylation reaction: The activated donor reacts with the glycosyl acceptor under controlled conditions to form the glycosidic bond.
Protection and deprotection steps: Protecting groups are used to prevent unwanted reactions at specific hydroxyl groups, which are later removed.
Industrial Production Methods
Industrial production of such complex carbohydrates may involve enzymatic synthesis using glycosyltransferases, which offer high specificity and efficiency. The enzymes catalyze the transfer of sugar moieties from activated sugar donors to acceptor molecules, forming the desired glycosidic bonds.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3,4,5-trihydroxy-oxan-2-yl]methoxy]-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,: can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as periodate, which cleaves vicinal diols.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce carbonyl groups to alcohols.
Substitution: Halogenation or other substitution reactions can be performed using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: SOCl2 in pyridine or PBr3 in dichloromethane.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3,4,5-trihydroxy-oxan-2-yl]methoxy]-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,: has various applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in cell signaling and recognition processes.
Medicine: Potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Industry: Utilized in the production of bio-based materials and as a functional ingredient in food products.
Mechanism of Action
The mechanism by which (2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3,4,5-trihydroxy-oxan-2-yl]methoxy]-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S, exerts its effects involves:
Molecular Targets: It may interact with specific receptors or enzymes involved in carbohydrate metabolism.
Pathways Involved: It can participate in glycosylation pathways, influencing protein folding and stability, or act as a substrate for glycosidases, leading to the release of bioactive sugars.
Comparison with Similar Compounds
Similar Compounds
Maltose: Composed of two glucose units linked by an alpha-1,4 glycosidic bond.
Lactose: Composed of glucose and galactose linked by a beta-1,4 glycosidic bond.
Sucrose: Composed of glucose and fructose linked by an alpha-1,2 glycosidic bond.
Uniqueness
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3,4,5-trihydroxy-oxan-2-yl]methoxy]-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,:
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3S,4S,5R,6S)-6-[[(2R,3S,4S,5R,6S)-6-[[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-8-14(40)20(46)25(51)31(61-8)57-3-10-15(41)21(47)26(52)32(62-10)58-4-11-16(42)22(48)27(53)33(63-11)59-5-12-17(43)23(49)28(54)34(64-12)60-6-13-18(44)24(50)29(55)35(65-13)67-36(7-39)30(56)19(45)9(2-38)66-36/h8-35,37-56H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIHJQNXRKJRMJ-KAVYJXHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)OC6(C(C(C(O6)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@@H]([C@@H]([C@H]([C@H](O5)O[C@]6([C@H]([C@H]([C@H](O6)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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